
N-(1-(1H-1,3-Benzimidazol-2-yl)ethyl)-2,4-dichlorobenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1H-1,3-Benzimidazol-2-yl)ethyl)-2,4-dichlorobenzenecarboxamide, also known as BIX-01294, is a small molecule inhibitor that selectively targets histone lysine methyltransferase G9a. G9a is an enzyme that catalyzes the methylation of histone H3 at lysine 9, leading to transcriptional repression of genes. The inhibition of G9a by BIX-01294 has been shown to result in the reactivation of silenced tumor suppressor genes, making it a promising therapeutic agent for cancer treatment.
Mechanism of Action
N-(1-(1H-1,3-Benzimidazol-2-yl)ethyl)-2,4-dichlorobenzenecarboxamide selectively targets G9a, a histone lysine methyltransferase that catalyzes the methylation of histone H3 at lysine 9. The inhibition of G9a by this compound leads to the reduction of H3K9me2 levels, resulting in the reactivation of silenced tumor suppressor genes. The reactivation of these genes leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have selective inhibitory effects on G9a, with no significant inhibition of other histone lysine methyltransferases. The inhibition of G9a by this compound has been shown to result in the reactivation of silenced tumor suppressor genes, leading to the inhibition of cancer cell growth and proliferation. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
N-(1-(1H-1,3-Benzimidazol-2-yl)ethyl)-2,4-dichlorobenzenecarboxamide has several advantages for use in scientific research. It is a small molecule inhibitor that selectively targets G9a, making it a useful tool for studying the role of G9a in cancer development and progression. This compound has also been optimized for high purity and yield, making it suitable for use in biochemical and cell-based assays.
However, this compound also has some limitations for use in scientific research. It has been shown to have off-target effects on other enzymes, such as lysine methyltransferase SETD7. This can lead to potential complications in the interpretation of experimental results. Additionally, the use of this compound in animal models has been limited due to its poor solubility and bioavailability.
Future Directions
There are several future directions for the use of N-(1-(1H-1,3-Benzimidazol-2-yl)ethyl)-2,4-dichlorobenzenecarboxamide in scientific research. One potential application is the development of combination therapies that target both G9a and other epigenetic regulators, such as DNA methyltransferases or histone deacetylases. Another future direction is the development of more potent and selective G9a inhibitors with improved solubility and bioavailability for use in animal models. Additionally, the use of this compound in combination with immunotherapy or other targeted therapies could lead to improved outcomes in cancer treatment.
Synthesis Methods
The synthesis of N-(1-(1H-1,3-Benzimidazol-2-yl)ethyl)-2,4-dichlorobenzenecarboxamide involves a multistep process starting from commercially available starting materials. The first step involves the formation of a benzimidazole ring by reacting o-phenylenediamine with 2-bromoethylamine hydrobromide. The resulting intermediate is then reacted with 2,4-dichlorobenzoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Scientific Research Applications
N-(1-(1H-1,3-Benzimidazol-2-yl)ethyl)-2,4-dichlorobenzenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of G9a by this compound has been shown to induce the re-expression of silenced tumor suppressor genes, leading to the inhibition of cancer cell growth and proliferation. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O/c1-9(15-20-13-4-2-3-5-14(13)21-15)19-16(22)11-7-6-10(17)8-12(11)18/h2-9H,1H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOWGQDIXUPDIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2370373.png)
![N-[2-(propan-2-yl)phenyl]-beta-alaninamide](/img/structure/B2370375.png)
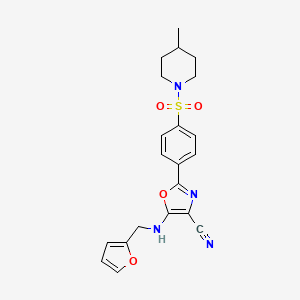
![N-[(E)-(4-ethoxyphenyl)methylideneamino]furan-2-carboxamide](/img/structure/B2370377.png)
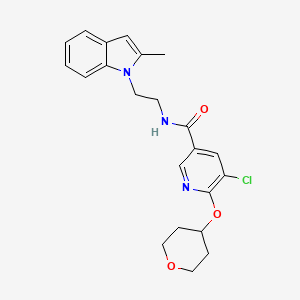
![2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2370382.png)
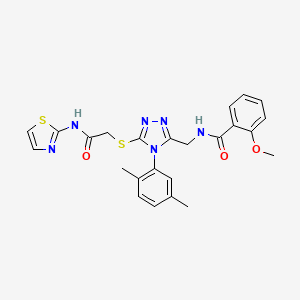
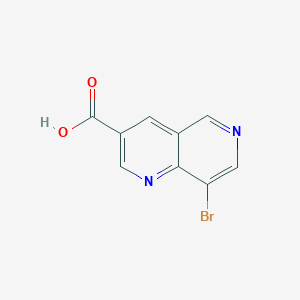
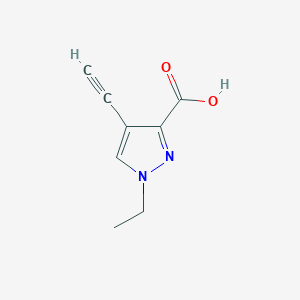

![ethyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2370391.png)
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2370393.png)

